molecular formula C16H12O6 B024244 Acetylsalicylsalicylic acid CAS No. 530-75-6

Acetylsalicylsalicylic acid

Cat. No. B024244
CAS RN: 530-75-6
M. Wt: 300.26 g/mol
InChI Key: DDSFKIFGAPZBSR-UHFFFAOYSA-N
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Description

Acetylsalicylsalicylic acid, also known as 2-(acetyloxy)benzoic acid 2-carboxyphenyl ester, is a compound that can be prepared by treating salicylsalicylic acid with acetic anhydride . It is a leaflet from dilute acetic acid .


Synthesis Analysis

The synthesis of Acetylsalicylsalicylic acid involves treating salicylsalicylic acid with acetic anhydride . A study has been made of the chemical reactivity of a commonly occurring impurity in commercial acetylsalicylic acid preparations, acetylsalicylsalicylic acid .


Molecular Structure Analysis

The molecular formula of Acetylsalicylsalicylic acid is C16H12O6 . Its molecular weight is 300.26 . The percent composition is C 64.00%, H 4.03%, O 31.97% .


Chemical Reactions Analysis

Acetylsalicylic acid is known to undergo decomposition by hydrolysis into Salicylic acid, when exposed to moisture . It is reported that the decomposition reaction is promoted at high temperature, in alkaline solutions, even in the presence of magnesium salt .


Physical And Chemical Properties Analysis

Acetylsalicylsalicylic acid is practically insoluble in water and benzene . One part dissolves in 3 parts boiling alcohol, in 70 parts boiling ether, in 45 parts boiling benzene . It is soluble in alkaline solutions, but is saponified by heating in alkali solution .

Scientific Research Applications

Enhancing Wheat Growth

Acetylsalicylic acid has been found to significantly impact the growth and development of wheat. A study conducted at the Institute of Plant Protection—National Research Institute in Poznan, Poland, found that the application of acetylsalicylic acid increased the amount of chlorophyll in the leaves, the number of grains in the ear, the mass of a thousand grains, and grain yield . The study also highlighted that the selection of the appropriate concentration and the time of acetylsalicylic acid application have a significant impact on the growth and development of the wheat .

Improving Stress Tolerance in Wheat

The exogenous application of acetylsalicylic acid prevents plant damage caused by various abiotic stresses such as drought, high and low temperatures, and salinity. It also helps plants to build resistance to biotic stresses like pathogens . In the face of climate change and a greater likelihood of extreme weather events, the use of acetylsalicylic acid can significantly help to ensure proper growth and development of plants, especially sensitive species, even under stress conditions .

Counteracting Salt Stress in Wheat

A study found that the co-application of melatonin and acetylsalicylic acid restored tolerance against salt stress by recovering the photosynthetic machinery in wheat plants. This photosynthetic acclimation strategy maximized the carbon assimilation rate and allowed wheat plants to withstand saline conditions .

Enhancing Photosynthetic Machinery

The exogenous application of acetylsalicylic acid has been found to improve the photosynthetic pigments content, photochemical reactions of photosynthesis, net photosynthetic rate, transpiration rate, stomatal conductance, maximum quantum efficiency of PSII photochemistry, actual photochemical efficiency of PSII, electron transport rate, photochemical quenching coefficient, effective quantum yield of PSII photochemistry, photosynthetic enzymes activity, and NADPH content .

Reducing Harmful Effects of Salt Stress

The application of acetylsalicylic acid significantly alleviated salt-induced decrease in wheat growth and productivity. This was closely associated with the improvement of the photosynthetic pigments content, photochemical reactions of photosynthesis, net photosynthetic rate, transpiration rate, stomatal conductance, maximum quantum efficiency of PSII photochemistry, actual photochemical efficiency of PSII, electron transport rate, photochemical quenching coefficient, effective quantum yield of PSII photochemistry, photosynthetic enzymes activity, NADPH content, osmoprotectants accumulation, and grains carbohydrate content along with the reduction of the intercellular CO2 concentration, non-photochemical quenching coefficients, glycolate oxidase activity, and lipid peroxidation, as well as NADP+ and H2O2 content .

Mechanism of Action

Target of Action

Acetylsalicylsalicylic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Aspirin acts by blocking the synthesis of prostaglandins . It is non-selective and inhibits both COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) . Aspirin also reacts with nucleophilic groups on proteins, resulting in irreversible acetylation .

Biochemical Pathways

Aspirin affects two major biochemical pathways: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway . Both pathways start from chorismate and vary between species . Aspirin’s action on these pathways leads to the production of salicylic acid, an active secondary metabolite that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .

Pharmacokinetics

The pharmacokinetics of Aspirin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Aspirin is rapidly absorbed and metabolized into salicylic acid . The major metabolites of Aspirin are salicylic acid, salicyluric acid, the ether or phenolic glucuronide, and the ester or acyl glucuronide . These metabolites are responsible for most of Aspirin’s anti-inflammatory and analgesic effects .

Result of Action

Aspirin’s action results in pain relief, reduction of fever, and inflammation . It also inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction . Long-term use of Aspirin may decrease the risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .

Action Environment

The action of Aspirin can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of Aspirin. In aqueous solutions of pH 7.4-10.2 at 37°C, Aspirin reacts with amines to produce salicylamide derivatives . This suggests that the physiological environment can influence the action, efficacy, and stability of Aspirin .

Safety and Hazards

Acetylsalicylsalicylic acid may form combustible dust concentrations in air and is harmful if swallowed . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-(2-acetyloxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSFKIFGAPZBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074977
Record name 2-Carboxyphenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylsalicylsalicylic acid

CAS RN

530-75-6
Record name Acetylsalicylsalicylic acid
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Record name Acetylsalicylsalicylic acid
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Record name 2-Carboxyphenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
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Record name 2-carboxyphenyl o-acetylsalicylate
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Record name ACETYLSALICYLSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L
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Synthesis routes and methods

Procedure details

To a solution of salsalicylic acid (salsalate) (5.0 g, 19.37 mmol) in acetic anhydride (15.0 mL, 147.0 mmol) was added 3 drops of conc. H2SO4 and the mixture was stirred at RT for 16-20 h. The mixture was diluted with ice cold water (50 mL) and precipitated solid was filtered, washed with water (2×10 mL), hexanes (20 mL) and dried to afford 2-{[2-(acetyloxy)benzoyl]oxy}benzoic acid, 11 (5.5 g, mmol) as white solid. Rf: 0.3 (50% EtOAc/hexanes).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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